Guanosine-13C5 is a stable isotope-labeled derivative of guanosine, a purine nucleoside essential for various biological processes, including the synthesis of ribonucleic acid and energy metabolism. The incorporation of carbon-13 isotopes allows for advanced analytical techniques in biochemical research, particularly in tracing metabolic pathways and studying nucleic acid dynamics.
Guanosine-13C5 is synthesized using specific isotopically labeled precursors that introduce carbon-13 into the guanosine structure. This compound is often produced in laboratory settings for research purposes, particularly in studies involving nucleic acids and their interactions.
Guanosine-13C5 belongs to the class of purine nucleosides, which are fundamental components of nucleic acids. It is classified as a stable isotope-labeled compound, making it useful in various scientific applications, including metabolic tracing and structural studies.
The synthesis of Guanosine-13C5 typically involves several steps:
The synthesis often employs reagents such as carbon-13 labeled glucose or other precursors that can be converted into guanine derivatives. Advanced techniques like high-performance liquid chromatography (HPLC) or mass spectrometry are used to monitor the incorporation of isotopes and to confirm the identity and purity of the synthesized compound .
Guanosine-13C5 retains the core structure of guanosine, which consists of a ribose sugar linked to a guanine base. The presence of carbon-13 isotopes can be detected using nuclear magnetic resonance (NMR) spectroscopy, allowing researchers to study its behavior in biochemical contexts.
Guanosine-13C5 can participate in various chemical reactions typical of nucleosides:
Common reagents used in reactions involving Guanosine-13C5 include:
The mechanism of action for Guanosine-13C5 involves its incorporation into nucleic acids during DNA and RNA synthesis. Once incorporated, it participates in biochemical processes such as:
Studies utilizing Guanosine-13C5 have shown its effectiveness in tracing metabolic pathways and understanding nucleic acid dynamics through advanced imaging techniques like NMR spectroscopy .
Guanosine-13C5 is a white to off-white crystalline solid that is soluble in water due to its polar nature. Its melting point and solubility characteristics are similar to those of standard guanosine.
Key chemical properties include:
Guanosine-13C5 has several important applications across different fields:
This compound exemplifies how stable isotope labeling can enhance our understanding of complex biological systems through innovative research methodologies.
Site-specific isotopic enrichment of guanosine derivatives requires precision in chemical modification to preserve molecular functionality while introducing 13C at predetermined atomic positions. The C8 position of guanine is a predominant target due to its accessibility and minimal perturbation of hydrogen-bonding patterns in nucleic acids. Phosphoramidite-based solid-phase synthesis enables the direct incorporation of 8-13C-guanosine into oligonucleotides, leveraging standard coupling protocols with labeled phosphoramidites. This method achieves enrichment levels exceeding 98 atom % and allows residue-specific labeling in sequences up to 55 nucleotides when using 2′-tert-butyldimethylsilyl (TBDMS) or triisopropylsilyloxy methyl (TOM) protecting groups [1].
For longer nucleic acids (>60 nucleotides), 2′-cyanoethoxymethyl (CEM) phosphoramidites offer superior coupling efficiency (∼99%) and reduced steric hindrance. This methodology facilitates the synthesis of 8-13C-guanosine-labeled RNAs up to 80 nucleotides, as demonstrated in the assembly of a 72-nucleotide box C/D guide RNA. The C8 position’s chemical shift sensitivity to base-pairing dynamics makes it ideal for NMR-based conformational studies [5].
Alternative strategies include chemo-enzymatic approaches, where uniformly 13C-labeled biomass from autotrophic organisms serves as a precursor. In vivo enrichment using 13CO2 yields uniformly labeled nucleosides, but site specificity requires downstream chemical refinement. For example, guanine-13C (CAS: 201489-20-5) can be isolated from hydrolyzed biomass and converted to phosphoramidites, though isotopic scrambling may occur during degradation [6] [7].
Table 1: Site-Specific 13C Labeling Strategies for Guanosine Derivatives
Labeling Position | Method | Maximum Length (nt) | Isotopic Purity | Key Applications |
---|---|---|---|---|
C8 (purine) | TBDMS/TOM phosphoramidite | 55 | >98 atom % | NMR dynamics in G-quadruplexes |
C8 (purine) | CEM phosphoramidite | 80 | 96–98 atom % | Large RNA structure determination |
Uniform | In vivo 13CO2 enrichment | N/A | 96–98 atom % | Metabolic flux studies |
Enzymatic synthesis employs T7 RNA polymerase and 13C-labeled ribonucleoside triphosphates (rNTPs) for transcript generation. This approach benefits from scalability (>1 μmol yields) and compatibility with nucleotide-specific labeling by modulating rNTP mixtures. However, sequence constraints exist: T7 promoters require 5′-initiating guanosines, potentially introducing non-native residues that alter biological activity. Furthermore, nucleotide stretches (e.g., GAAA tetraloops) preclude single-position labeling, limiting site-specific applications [2] [3].
Chemical synthesis via phosphoramidites circumvents sequence limitations and enables atomic precision. The synthesis of 8-13C-guanosine phosphoramidites involves:
Hybrid techniques like position-selective labeling of RNA (PLOR) merge enzymatic and solid-phase principles. An automated platform stalls T7 RNA polymerase at specific positions, enabling the incorporation of labeled rNTPs during iterative elongation. While PLOR accommodates RNAs ≤104 nucleotides, it fails to label individual nucleotides within homopolymeric regions and requires prohibitive enzyme quantities [4].
Table 2: Comparative Analysis of Synthesis Methods for 13C-Labeled Guanosine
Parameter | Enzymatic Synthesis | Chemical Synthesis | Hybrid (PLOR) |
---|---|---|---|
Max. RNA Length | >200 nucleotides | 80 nucleotides (CEM) | 104 nucleotides |
Site Specificity | Low (sequence-dependent) | Atomic precision | Moderate (stall-site dependent) |
Yield | High (∼1 μmol) | Moderate (50–100 nmol) | Low (∼20 nmol) |
Cost Efficiency | High for uniform labeling | Low for long RNAs | Moderate |
Key Limitation | 5′-end heterogeneity | Protecting group inefficiency | Homopolymeric regions |
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